Cas no 1251681-25-0 (3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)-1,4-dihydropyridazin-4-one)
![3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)-1,4-dihydropyridazin-4-one structure](https://ja.kuujia.com/scimg/cas/1251681-25-0x500.png)
3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)-1,4-dihydropyridazin-4-one 化学的及び物理的性質
名前と識別子
-
- 3-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)-4(1H)-pyridazinone
- 3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)-1,4-dihydropyridazin-4-one
-
- インチ: 1S/C21H16N4O4/c1-2-13-3-6-15(7-4-13)25-10-9-16(26)19(23-25)21-22-20(24-29-21)14-5-8-17-18(11-14)28-12-27-17/h3-11H,2,12H2,1H3
- InChIKey: YNDZPAVFLPVCRM-UHFFFAOYSA-N
- ほほえんだ: C1(C2ON=C(C3=CC=C4OCOC4=C3)N=2)=NN(C2=CC=C(CC)C=C2)C=CC1=O
じっけんとくせい
- 密度みつど: 1.44±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 610.7±65.0 °C(Predicted)
- 酸性度係数(pKa): -3.35±0.50(Predicted)
3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)-1,4-dihydropyridazin-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3406-3749-2μmol |
3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)-1,4-dihydropyridazin-4-one |
1251681-25-0 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F3406-3749-50mg |
3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)-1,4-dihydropyridazin-4-one |
1251681-25-0 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F3406-3749-20μmol |
3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)-1,4-dihydropyridazin-4-one |
1251681-25-0 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3406-3749-30mg |
3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)-1,4-dihydropyridazin-4-one |
1251681-25-0 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F3406-3749-5mg |
3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)-1,4-dihydropyridazin-4-one |
1251681-25-0 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3406-3749-15mg |
3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)-1,4-dihydropyridazin-4-one |
1251681-25-0 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F3406-3749-10μmol |
3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)-1,4-dihydropyridazin-4-one |
1251681-25-0 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3406-3749-25mg |
3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)-1,4-dihydropyridazin-4-one |
1251681-25-0 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F3406-3749-5μmol |
3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)-1,4-dihydropyridazin-4-one |
1251681-25-0 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3406-3749-1mg |
3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)-1,4-dihydropyridazin-4-one |
1251681-25-0 | 1mg |
$54.0 | 2023-09-10 |
3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)-1,4-dihydropyridazin-4-one 関連文献
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)-1,4-dihydropyridazin-4-oneに関する追加情報
Introduction to 3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)-1,4-dihydropyridazin-4-one (CAS No. 1251681-25-0)
3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)-1,4-dihydropyridazin-4-one (CAS No. 1251681-25-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of dihydropyridazines and features a unique structural framework that includes a benzodioxole and an oxadiazole moiety. The combination of these functional groups imparts distinct chemical and biological properties, making it a promising candidate for various therapeutic applications.
The chemical structure of 3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)-1,4-dihydropyridazin-4-one is characterized by its intricate arrangement of heterocyclic rings and substituents. The benzodioxole ring system is known for its aromatic stability and potential for forming hydrogen bonds, which can influence the compound's solubility and binding affinity. The oxadiazole moiety, on the other hand, is a versatile functional group that can participate in various chemical reactions and interactions with biological targets.
In recent years, there has been a growing interest in the development of compounds with similar structural features due to their potential as therapeutic agents. Research has shown that compounds containing benzodioxole and oxadiazole moieties can exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The specific combination found in 3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)-1,4-dihydropyridazin-4-one has been the subject of several studies aimed at elucidating its pharmacological profile.
One notable area of research involves the evaluation of this compound's potential as an anticancer agent. Studies have demonstrated that 3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)-1,4-dihydropyridazin-4-one exhibits significant cytotoxic activity against various cancer cell lines. Mechanistic investigations have revealed that this compound can induce apoptosis through the modulation of key signaling pathways involved in cell survival and proliferation. For instance, it has been shown to inhibit the activation of Akt and Erk kinases, which are crucial for cancer cell growth and survival.
Beyond its anticancer properties, 3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)-1,4-dihydropyridazin-4-one has also been explored for its anti-inflammatory effects. Inflammatory diseases are characterized by chronic inflammation and tissue damage, which can be mitigated by compounds that target pro-inflammatory mediators. Research has indicated that this compound can effectively reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. These findings suggest that it may have therapeutic potential in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of 3-[3-(2H-1,3-benzodioxol-5-y l)-1 , 2 , 4 - o x ad i az ol - 5 - y l ] - 1 - ( 4 - e t h y l p h e n y l ) - 1 , 4 - d i h y d r o p y r i d az i n - 4 - one have also been investigated to assess its suitability for clinical development. Studies have shown that it exhibits favorable absorption and distribution profiles when administered orally or intravenously. Additionally, the compound has demonstrated good metabolic stability in liver microsomes and low toxicity in preclinical safety studies.
In conclusion, 3-[3-(2H\-,\(benzodioxol\-,\(5\-,\(yl\)\)\-\(oxadiazol\-,\(5\-,\(yl\)\)\)\-\(eth yl p h e n y l \)\-\(d i h y d r o p y r i d az i n \-\(o n e \) (CAS No. 1251681\-,\(25\-,\(0\)) represents a promising lead compound in the field of medicinal chemistry due to its diverse biological activities and favorable pharmacological properties. Ongoing research continues to explore its potential applications in various therapeutic areas, highlighting its significance as a valuable tool for drug discovery and development.
1251681-25-0 (3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)-1,4-dihydropyridazin-4-one) 関連製品
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
- 2680777-64-2(tert-butyl N-dicyano(methyl)methylcarbamate)
- 2877718-86-8(2-[1-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide)
- 2385652-37-7(N-(cyanomethyl)-1-(trifluoromethyl)cyclopentane-1-carboxamide)
- 2228707-78-4(methyl 5-1-(aminomethyl)cyclopropylthiophene-2-carboxylate)
- 1338967-48-8(1-(4-amino-1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one)
- 2137607-32-8(5-Thiazolemethanol, α-(2-amino-1,1-dimethylethyl)-4-chloro-)
- 6798-05-6(2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one)
- 1342347-34-5(5-(4-bromophenyl)pentan-2-ol)
- 58610-63-2(1,2,3,5-Tetrahydro-7-methyl-1,5-dioxo-6-indolizinecarbonitrile)




